Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate
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Overview
Description
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate typically involves the reaction of tert-butyl 2-amino-3-methylbutanoate with an appropriate reagent to introduce the 3-amino-3-oxopropyl group. One common method involves the use of tert-butyl 2-amino-3-methylbutanoate and 3-amino-3-oxopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group results in secondary alcohols .
Scientific Research Applications
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-methylbutanoate: Lacks the 3-amino-3-oxopropyl group, making it less versatile in chemical reactions.
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications
Uniqueness
Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15) |
InChI Key |
XVZGFLXDPWEXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N |
Origin of Product |
United States |
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